molecular formula C21H20ClN3O3 B2842302 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1421512-27-7

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide

Cat. No. B2842302
CAS RN: 1421512-27-7
M. Wt: 397.86
InChI Key: NSYTUVQGMHPQQL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazine ring (a six-membered ring with two nitrogen atoms), an amide group (a carbonyl group (C=O) attached to a nitrogen), and a benzyl group (a benzene ring attached to a CH2 group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazine ring, the introduction of the amide group, and the attachment of the benzyl group . The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis reactions, while the benzyl group could undergo electrophilic aromatic substitution .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

  • A study detailed the synthesis of a derivative that demonstrated notable DPPH radical scavenging activity, alongside significant analgesic and anti-inflammatory activities, indicating its potential as a therapeutic agent in managing pain and inflammation while also providing antioxidant benefits P. Nayak et al., 2014.

Antimicrobial and Antibacterial Activities

  • Research into novel N-substituted benzyl/phenyl derivatives highlighted moderate to significant radical scavenging activity. The study suggests these compounds could serve as templates for developing potent biologically active molecules, showing promise for antimicrobial applications Matloob Ahmad et al., 2012.
  • Another investigation produced derivatives that exhibited good inhibitory activity against Bacillus subtilis and Aspergillus niger, showcasing their potential in addressing certain bacterial and fungal infections Trong Duc Le et al., 2018.

Antitumor Evaluation

  • A particular study on the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles revealed compounds with promising antitumor and antioxidant activities. This research underscores the therapeutic potential of these derivatives in cancer treatment and prevention W. Hamama et al., 2013.

Synthesis for Further Biological Applications

  • Investigations into the synthesis and characterization of derivatives have laid the groundwork for the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. The studies highlight the versatility and potential of this compound as a base for creating new therapeutic agents P. Rani et al., 2014.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-15(17-5-3-2-4-6-17)23-19(26)14-25-12-11-24(20(27)21(25)28)13-16-7-9-18(22)10-8-16/h2-12,15H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYTUVQGMHPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(1-phenylethyl)acetamide

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